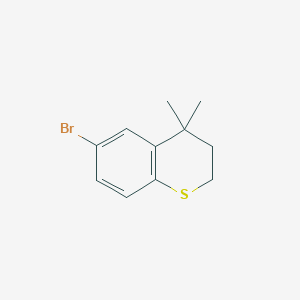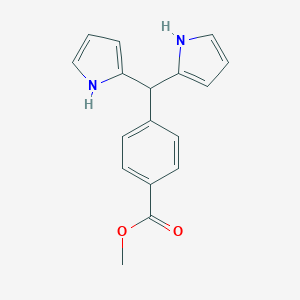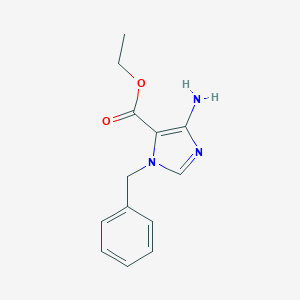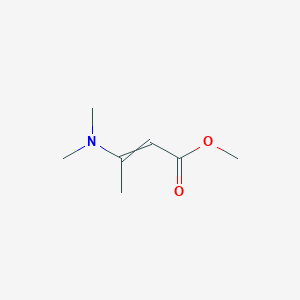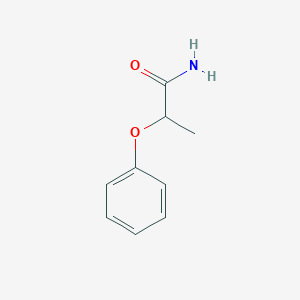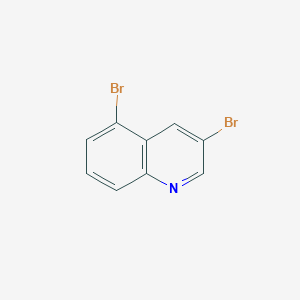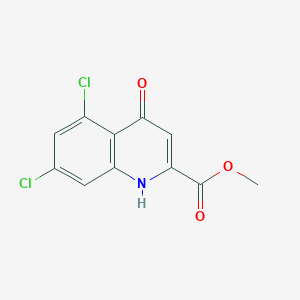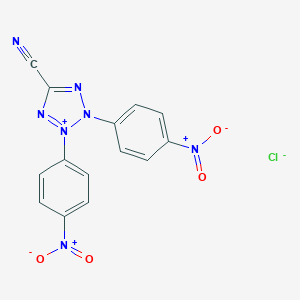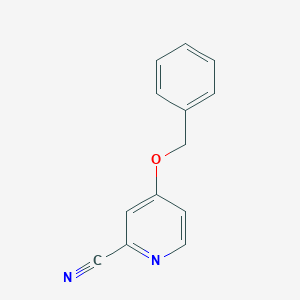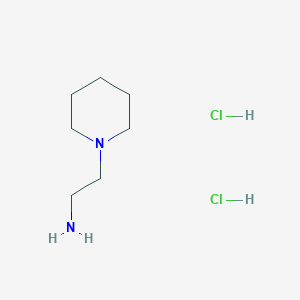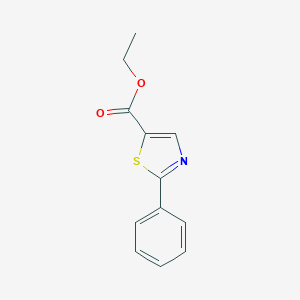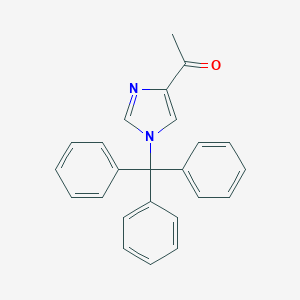acetic acid CAS No. 195719-43-8](/img/structure/B176944.png)
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DMMA is a chiral compound that belongs to the class of alpha-amino acids and has a molecular formula of C14H19NO3.
Mécanisme D'action
The exact mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that inhibits the activity of neurons. This may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. In addition, [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its potential as a starting material for the synthesis of new drugs. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its chiral nature, which can make the synthesis of new compounds more challenging.
Orientations Futures
There are a number of future directions for the study of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. One area of research is the development of new drugs based on [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Although some progress has been made in understanding its effects on neurotransmitters and COX-2, more research is needed to fully understand its mechanism of action. Finally, the potential of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid as a chemotherapeutic agent for the treatment of cancer should be further investigated.
Conclusion
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, or [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, is a chiral compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Its exact mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the growth of cancer cells. While there are some limitations to using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments, its potential as a starting material for the synthesis of new drugs makes it a promising area of research for the future.
Méthodes De Synthèse
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is synthesized through a multi-step process that involves the condensation of 2,2-dimethylpropanoyl chloride with methylamine followed by the addition of phenylacetic acid. The reaction is carried out in the presence of a base, typically sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified through a series of steps, including filtration, washing, and recrystallization.
Applications De Recherche Scientifique
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been investigated for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
195719-43-8 |
|---|---|
Nom du produit |
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
2-[2,2-dimethylpropanoyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Clé InChI |
QGIMVENUWKTDJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Synonymes |
Benzeneacetic acid, -alpha--[(2,2-dimethyl-1-oxopropyl)methylamino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




